Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester group and a 3-chlorophenyl group
Preparation Methods
The synthesis of tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with 3-chlorophenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Conclusion
Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C20H26ClN3O4 |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
tert-butyl 4-[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26ClN3O4/c1-20(2,3)28-19(27)23-9-7-22(8-10-23)18(26)14-11-17(25)24(13-14)16-6-4-5-15(21)12-16/h4-6,12,14H,7-11,13H2,1-3H3 |
InChI Key |
FZEWGRMNBQYTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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